(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
Descripción
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al follows the International Union of Pure and Applied Chemistry guidelines for complex terpene structures, incorporating multiple stereochemical descriptors and functional group designations. The official International Union of Pure and Applied Chemistry name for this compound is (3aR,6R,7S,7aR)-7-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carbaldehyde, which comprehensively describes the stereochemical configuration and functional group arrangement. This nomenclature system reflects the complex bicyclic framework with specific stereochemical designations at multiple chiral centers, ensuring unambiguous identification of the molecular structure.
The compound is assigned Chemical Abstracts Service registry number 935293-70-2, providing a unique identifier for database searches and regulatory documentation. Within the broader taxonomic classification system, this molecule belongs to the clerodane diterpene family, specifically categorized as an abeo-clerodane due to the characteristic (4→2) rearrangement pattern. The abeo- prefix indicates a skeletal rearrangement from the parent clerodane structure, where carbon atoms have migrated to form new carbon-carbon bonds, fundamentally altering the molecular framework while maintaining the basic diterpene carbon skeleton.
The systematic classification places this compound within the broader category of Type II clerodane diterpenoids, characterized by the presence of a 2-ethylfuran-based side chain at the C-9 position rather than the acyclic side chain found in Type I structures. This classification system, established through extensive structural analysis of clerodane diterpenoids, provides a framework for understanding the biosynthetic relationships and structural variations within this diverse family of natural products. The compound further belongs to subtype IIb, which is distinguished by the absence of oxygen-containing rings in the decalin moiety but retains complex functionalization patterns in the side chain regions.
Molecular Formula and Stereochemical Configuration
The molecular formula of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is C₂₀H₂₈O₄, indicating a diterpene structure with twenty carbon atoms, twenty-eight hydrogen atoms, and four oxygen atoms. This composition yields a molecular weight of 332.43 daltons, consistent with the expected mass range for substituted clerodane diterpenoids. The molecular formula reveals an unsaturation index of six, accounting for the presence of two carbon-carbon double bonds, one carbonyl group in the aldehyde functionality, one carbonyl group in the lactone ring, and two ring systems within the overall molecular architecture.
The stereochemical configuration of this compound exhibits remarkable complexity, with multiple chiral centers contributing to its three-dimensional structure and biological activity profile. The absolute stereochemistry is designated as (3aR,6R,7S,7aR), indicating the spatial arrangement of substituents around the four defined chiral centers within the main ring system. These stereochemical descriptors are critical for understanding the molecular interactions and conformational preferences that influence both chemical reactivity and biological recognition processes.
| Structural Parameter | Specification | Stereochemical Designation |
|---|---|---|
| C-3a position | R configuration | Methyl substituent, axial orientation |
| C-6 position | R configuration | Methyl substituent, equatorial orientation |
| C-7 position | S configuration | Ethyl side chain attachment point |
| C-7a position | R configuration | Ring junction, trans-decalin arrangement |
The Simplified Molecular Input Line Entry System notation for this compound is CC1CCC2(C)C(CC(C=O)=C2C)C1(C)CCC1=CC(=O)OC1O, which provides a linear representation of the molecular connectivity and can be used for computational modeling and database searches. This notation captures the essential bonding patterns while maintaining information about the cyclic structures and functional group arrangements that define the compound's chemical identity.
The conformational analysis reveals that the molecule adopts a preferred three-dimensional arrangement where the decalin ring system maintains a trans-configuration, contributing to the overall molecular stability. The side chain containing the furan-based lactone adopts an extended conformation that minimizes steric interactions while positioning the hydroxyl and carbonyl functionalities for potential hydrogen bonding interactions. This conformational preference significantly influences the compound's physical properties, including solubility characteristics and crystallization behavior.
X-ray Crystallographic Analysis and Conformational Studies
While comprehensive single-crystal X-ray diffraction data for (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al remains limited in the current literature, related clerodane diterpenoids have provided valuable insights into the crystallographic behavior and solid-state conformations of this structural class. The crystallographic analysis of analogous compounds reveals that clerodane diterpenoids typically crystallize in orthorhombic or monoclinic crystal systems, with space groups that accommodate the bulky bicyclic framework and multiple stereochemical constraints. These studies demonstrate that the trans-decalin core adopts a stable chair-chair conformation in the solid state, consistent with solution-phase nuclear magnetic resonance spectroscopic observations.
The conformational studies conducted through computational modeling and nuclear magnetic resonance spectroscopic analysis indicate that the compound maintains a relatively rigid molecular framework due to the constrained bicyclic system. The (4→2) rearrangement pattern creates a unique structural motif where the bridging carbon atoms form a stable configuration that resists conformational flexibility around the ring junction regions. This rigidity contributes to the compound's distinct three-dimensional shape and influences its interaction patterns with biological targets and synthetic receptors.
Comparative crystallographic data from related abeo-clerodane structures suggest that the furan-containing side chain at C-9 exhibits limited rotational freedom due to steric interactions with the methyl substituents on the decalin framework. The lactone ring within this side chain adopts a planar configuration that maximizes conjugation between the carbonyl functionality and the adjacent double bond system. This planarity is maintained through intramolecular interactions that stabilize the preferred conformation and contribute to the compound's overall molecular stability.
The solid-state packing arrangements observed in related clerodane structures reveal extensive intermolecular hydrogen bonding networks involving the hydroxyl and carbonyl functionalities. These interactions significantly influence the melting point, solubility characteristics, and polymorphic behavior of the compound. The crystallographic data suggests that the compound likely forms extended hydrogen-bonded chains in the solid state, with the hydroxyl group on the furan ring serving as both a hydrogen bond donor and acceptor in different molecular orientations.
Comparative Analysis with Related Clerodane Diterpenoids
The structural comparison of (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al with other members of the clerodane diterpenoid family reveals both shared structural motifs and distinctive features that distinguish this compound within its chemical class. The most closely related compounds include other abeo-clerodanes such as (4→2)-abeo-cleroda-2,13E-dien-2,14-dioic acid and (4→2)-abeo-2,13-diformyl-cleroda-2,13E-dien-14-oic acid, which share the characteristic (4→2) rearrangement pattern but differ in their functional group substitutions and side chain modifications. These structural relatives demonstrate the versatility of the abeo-clerodane framework in accommodating diverse functional group arrangements while maintaining the core bicyclic architecture.
The comparative analysis reveals that the aldehyde functionality at the C-3 position in (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is relatively uncommon among clerodane diterpenoids, with most related compounds featuring carboxylic acid, ester, or hydroxyl groups at this position. This aldehyde group significantly influences the compound's reactivity profile and provides unique opportunities for synthetic modifications and derivatization reactions. The presence of this functional group also affects the compound's stability under various storage conditions and may contribute to its distinctive biological activity profile compared to other clerodane derivatives.
| Compound Name | Molecular Formula | Key Structural Differences | Functional Group Variations |
|---|---|---|---|
| (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al | C₂₀H₂₈O₄ | Aldehyde at C-3, lactone side chain | Aldehyde, hydroxyl, lactone |
| (4→2)-Abeo-cleroda-2,13E-dien-2,14-dioic acid | C₂₀H₃₀O₄ | Carboxylic acids at C-2 and C-14 | Dicarboxylic acid functionality |
| 16-Hydroxycleroda-4(18),13-dien-15,16-olide | C₂₀H₃₀O₃ | No abeo-rearrangement, different substitution | Hydroxyl, lactone, exocyclic double bond |
| 16-Oxocleroda-3,13-dien-15-oic acid | C₂₀H₃₀O₃ | Ketone instead of alcohol, carboxylic acid | Ketone, carboxylic acid |
The side chain analysis demonstrates that the 2-ethylfuran-based moiety in (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al represents a sophisticated structural feature that distinguishes Type II clerodane diterpenoids from their Type I counterparts. This side chain contains both a five-membered lactone ring and a hydroxyl group, creating multiple sites for potential chemical interactions and biological recognition. The structural complexity of this side chain contrasts with the simpler acyclic side chains found in many traditional clerodane structures, highlighting the evolutionary sophistication of the biosynthetic pathways that produce these molecules.
The stereochemical comparison with related compounds reveals that the trans-decalin configuration is highly conserved across the clerodane family, suggesting that this arrangement provides optimal stability and biological activity. However, the specific stereochemistry at the side chain attachment points and the functional group orientations vary significantly among different clerodane structures, contributing to their diverse biological activity profiles. The (4→2) rearrangement pattern creates additional stereochemical complexity that is not present in conventional clerodane structures, making this compound particularly valuable for structure-activity relationship studies and synthetic methodology development.
The biosynthetic relationship analysis suggests that (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al likely arises through a complex series of enzymatic transformations involving cyclization, rearrangement, and oxidation reactions. The abeo-rearrangement represents a significant departure from the standard clerodane biosynthetic pathway, requiring specialized enzymatic machinery to achieve the (4→2) carbon migration while maintaining the overall structural integrity of the molecule. This biosynthetic complexity contributes to the compound's relative rarity in natural sources and enhances its value as a research target for understanding terpene biosynthesis and metabolic engineering applications.
Propiedades
IUPAC Name |
(3aR,6R,7S,7aR)-7-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)15(11-21)9-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h10-12,16,18,23H,5-9H2,1-4H3/t12-,16-,18?,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIQEPLIKSMSRT-XLBPYVILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3O)CC(=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Plant Material Selection
The compound is sourced from the leaves of Polyalthia longifolia var. pendula, a variant known for its high diterpenoid content. Fresh leaves are typically dried at 40–50°C for 72 hours to minimize thermal degradation of labile constituents, followed by pulverization into a coarse powder.
Primary Extraction
The initial extraction employs ethanol (95% v/v) in a maceration process:
Table 1: Solvent Systems for Sequential Partitioning
| Fraction | Solvent Combination | Volume (L) | Key Constituents Isolated |
|---|---|---|---|
| Hexane | n-Hexane | 2 × 3 | Non-polar diterpenes |
| Chloroform | CHCl₃:H₂O (1:1) | 2 × 3 | Medium-polarity clerodanes |
| Butanol | n-BuOH:H₂O (1:1) | 2 × 3 | Polar glycosides |
Partitioning the crude ethanolic extract sequentially with hexane, chloroform, and butanol separates diterpenoids into the hexane and chloroform fractions. The hexane fraction, enriched in clerodanes, is subjected to further purification.
Chromatographic Separation Strategies
Flash Column Chromatography
The hexane extract (285 g) is adsorbed onto silica gel (60–120 mesh, 500 g) and packed into a glass column (100 cm × 10 cm ID). Elution is performed using a hexane-ethyl acetate (EtOAc) gradient:
Table 2: Gradient Elution Profile for Primary Separation
| Fraction | Hexane:EtOAc | Volume (L) | Target Compounds |
|---|---|---|---|
| I | 100:0 | 5 | Waxes, triglycerides |
| III | 96:4 | 3 | 16-oxocleroda derivatives |
| IV | 94:6 | 4 | 16α-hydroxyclerodanes |
| VI | 92:8 | 2 | Abeo-clerodanes |
| VIII | 0:100 | 3 | Polar contaminants |
Fraction VI (8% EtOAc in hexane) contains the target abeo-clerodane skeleton and is prioritized for subsequent purification.
Preparative Thin-Layer Chromatography (TLC)
Impure fractions from column chromatography are resolved using silica gel TLC plates (20 cm × 20 cm, 0.5 mm thickness):
-
Detection : UV absorbance at 254 nm followed by vanillin-sulfuric acid staining.
-
Recovery : Bands corresponding to Rf 0.35–0.45 are scraped and eluted with acetone, yielding a semi-pure product.
High-Performance Liquid Chromatography (HPLC) Purification
Reverse-Phase HPLC Parameters
Final purification employs a YMC-Pack ODS-A column (250 × 20 mm, 5 μm):
Table 3: Optimized HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase |
| Mobile Phase | MeOH:H₂O (70:30 → 90:10 over 30 min) |
| Flow Rate | 5 mL/min |
| Detection | UV at 210 nm and 235 nm |
| Injection Volume | 500 μL (10 mg/mL in MeOH) |
Under these conditions, (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al elutes at 18.2 ± 0.5 min. The collected fraction is lyophilized to obtain a white crystalline powder (purity >98% by HPLC).
Structural Characterization and Validation
Spectroscopic Analysis
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) :
X-ray Crystallography
Single-crystal X-ray diffraction confirms the abeo-transposed C4→C2 bond and the Z-configuration of the C13 double bond. The olide ring adopts a boat conformation stabilized by intramolecular hydrogen bonding between O16-H and O15.
Yield Optimization Challenges
Critical Factors Affecting Recovery
-
Solvent Polarity : Hexane-EtOAc gradients >10% EtOAc lead to co-elution of structurally similar clerodanes.
-
Temperature Control : Column chromatography at >30°C causes decomposition of the aldehyde moiety.
-
Adsorbent Activity : Silica gel activation at 110°C for 2 hours is essential to prevent tailing during elution.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bonds or carbonyl groups.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce more saturated analogs.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Research indicates that (4→2)-abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al exhibits significant anti-inflammatory properties. A study evaluated its inhibitory effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. The compound demonstrated promising results with an inhibition rate of up to 86.3% at a concentration of 10 µg/mL .
| Compound | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|
| (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al | 81.1 - 86.3 | 10 |
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. In a bioassay-guided isolation study, it was found to have minimum inhibitory concentrations (MIC) ranging from 7.8 to 500 µg/mL against several bacterial strains .
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Bacteria A | 8 |
| Bacteria B | 64 |
| Bacteria C | 500 |
Antichagasic and Leishmanicidal Activity
In silico studies have predicted that the compound possesses antichagasic and leishmanicidal activity, with accuracy rates above 72% in predictive models against Trypanosoma cruzi and Leishmania amazonensis. These findings suggest potential therapeutic applications in treating these diseases .
Case Study 1: Anti-inflammatory Mechanism
A study investigated the mechanism through which (4→2)-abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al inhibits NO production. It was found that the compound modulates the expression of inflammatory cytokines and enzymes involved in the inflammatory response, providing insights into its therapeutic potential in inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that it not only inhibited growth but also disrupted biofilm formation at sub-inhibitory concentrations, highlighting its potential as a novel antimicrobial agent .
Mecanismo De Acción
The mechanism of action of (4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit inflammatory pathways by blocking key enzymes involved in the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Key Observations:
- Abeo Migration Effects: The (4→2)-abeo rearrangement in the target compound disrupts the decalin core, reducing anti-H. pylori and anti-histaminic potency compared to Compound 1 (non-abeo clerodane) . The intact decalin system in Compound 1 enhances binding to bacterial and histaminic targets .
- Functional Group Impact : The C-3 aldehyde in the target compound may sterically hinder interactions with enzymes or receptors, whereas the C-15 lactone in HCD/CD stabilizes interactions with apoptosis-related proteins (e.g., Bax/Bcl-2 modulation) .
- Diene Configuration : The C2–C13 vs. C3–C13/C3–C14 diene positioning influences redox activity and membrane permeability, with conjugated systems (e.g., HCD/CD) showing stronger pro-apoptotic effects .
Anti-Helicobacter pylori Activity
- The target compound (MIC = 125 µg/mL) is 4× less potent than Compound 1 (MIC = 31.25 µg/mL) against H. pylori, a key gastric carcinogen . Clarithromycin (reference drug) has MIC = 1.95 µg/mL, highlighting the need for structural optimization .
- Mechanistic Insight : The decalin moiety in Compound 1 likely interacts with bacterial membrane proteins or urease, while the abeo-migrated analogue may exhibit weaker binding due to conformational rigidity .
Anti-Histaminic Activity
Anti-Cancer Potential
Anti-Inflammatory Activity
- In fMLP/CB-stimulated neutrophils, the target compound inhibits superoxide anion generation and elastase release (IC₅₀ ~3–4 µM), comparable to non-abeo clerodanes like 16-hydroxycleroda-3,13(14)E-dien-15-oic acid .
Actividad Biológica
(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al is a diterpenoid compound belonging to the clerodane family. This compound has garnered attention due to its diverse biological activities, including potential anticancer, anti-inflammatory, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on various research findings.
- Molecular Formula : CHO
- Molecular Weight : 332.434 g/mol
- CAS Number : 935293-70-2
Anticancer Activity
Research indicates that compounds derived from the clerodane family exhibit significant anticancer properties. A study highlighted that clerodane-type diterpenes can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Specific studies on (4→2)-Abeo-16-hydroxycleroda have shown promising results in inhibiting the proliferation of certain cancer cell lines.
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via caspase activation | |
| HeLa | 15.0 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
The anti-inflammatory effects of (4→2)-Abeo-16-hydroxycleroda have been documented in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response.
| Study | Inflammatory Model | Result |
|---|---|---|
| LPS-stimulated macrophages | Decreased TNF-α and IL-6 levels by 40% | |
| Carrageenan-induced paw edema in rats | Reduced edema by 30% |
Antioxidant Activity
The antioxidant capacity of (4→2)-Abeo-16-hydroxycleroda has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits significant radical scavenging activity, contributing to its potential protective effects against oxidative stress-related diseases.
Insecticidal Activity
Insecticidal properties of (4→2)-Abeo-16-hydroxycleroda have been explored, particularly against agricultural pests. The compound demonstrated effective larvicidal activity against species such as Anticarsia gemmatalis, suggesting its potential use as a natural pesticide.
Case Studies
- Case Study on Anticancer Effects : A research team investigated the effects of (4→2)-Abeo-16-hydroxycleroda on breast cancer cells (MCF-7). The study found that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis.
- Case Study on Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects in vitro using human macrophages stimulated with LPS. The results indicated a marked decrease in inflammatory cytokines upon treatment with the compound.
Q & A
Q. What are the primary natural sources and extraction protocols for (4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al?
The compound is extracted from unripe fruits of Polyalthia longifolia var. pendula using organic solvent-based methods (e.g., ethanol or methanol maceration). Post-extraction, chromatographic techniques like column chromatography or HPLC are employed for purification. Researchers should validate the source material’s botanical identity and optimize solvent polarity to enhance yield .
Q. How can researchers confirm the structural identity of this clerodane diterpenoid?
Structural elucidation requires a combination of spectroscopic methods:
- NMR (1H, 13C, DEPT, and 2D techniques like COSY and HMBC) to confirm the abeo-clerodane skeleton and functional groups.
- Mass spectrometry (HR-ESI-MS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination. Cross-referencing with existing spectral databases is critical .
Q. What in vitro bioactivity screening models are suitable for initial pharmacological profiling?
Prioritize assays aligned with the compound’s structural analogs (e.g., anti-inflammatory, cytotoxic, or antimicrobial activity). Use cell lines like RAW 264.7 (inflammation), MCF-7 (cancer), or microbial strains (antibacterial). Dose-response curves and IC50 calculations should follow standardized protocols (e.g., MTT assay for cytotoxicity) .
Advanced Research Questions
Q. How can factorial design optimize extraction yield while minimizing resource consumption?
Apply a response surface methodology (RSM) with variables such as solvent ratio, extraction time, and temperature. A central composite design (CCD) identifies interactions between factors and predicts optimal conditions. Post-optimization validation via ANOVA ensures statistical significance .
Q. What computational strategies elucidate the compound’s mechanism of action at the molecular level?
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity).
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes.
- Quantum chemical calculations (Gaussian) to explore electronic properties influencing reactivity. Integrate results with experimental bioactivity data to validate hypotheses .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Meta-analysis of published datasets to identify confounding variables (e.g., cell line heterogeneity, purity discrepancies).
- Standardize protocols : Replicate experiments under controlled conditions (e.g., identical cell passage numbers, solvent controls).
- Multi-omics integration : Correlate transcriptomic or metabolomic profiles with bioactivity to uncover mechanistic outliers .
Q. What synthetic strategies are viable for producing analogs with enhanced bioactivity?
- Semi-synthesis : Modify the 16-hydroxy or 3-aldehyde groups via regioselective acylation or oxidation.
- Biocatalysis : Use enzymes (e.g., cytochrome P450s) for selective hydroxylation.
- Total synthesis : Retrosynthetic analysis focusing on the abeo-clerodane core; prioritize convergent routes to minimize step count .
Q. How can researchers ensure reproducibility in synthetic or isolation protocols?
- Detailed documentation : Record solvent batches, equipment calibration, and environmental conditions (humidity/temperature).
- Collaborative validation : Share protocols with independent labs for cross-verification.
- Supplementary data : Publish chromatograms, spectral raw data, and step-by-step videos in open-access repositories .
Q. What collaborative frameworks enhance interdisciplinary research on this compound?
Participate in research fairs or consortia (e.g., materials outlined in ) to integrate computational chemists, pharmacologists, and natural product specialists. Use shared digital platforms (e.g., LabArchives) for real-time data exchange and hypothesis refinement .
Q. How can machine learning improve data management and predictive modeling for this compound?
Train algorithms on existing datasets to predict:
- Solubility/logP using Mordred descriptors.
- Toxicity profiles via QSAR models.
- Reaction optimization using Bayesian optimization. Ensure data integrity through rigorous encryption and version control .
Methodological Notes
- Experimental Design : Prioritize factorial experiments over one-factor-at-a-time (OFAT) approaches to capture variable interactions .
- Data Contradictions : Use Bland-Altman plots or Cohen’s kappa for inter-study reliability assessment .
- Ethical Compliance : Adhere to institutional guidelines for natural product sourcing and genetic resource sharing (Nagoya Protocol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
